molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate

4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate

Cat. No.: B12419718
M. Wt: 933.5 g/mol
InChI Key: OAKKJVUSSVZQRF-RWWSHYHISA-N
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Description

4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two 7-chloroquinoline moieties linked by a 1,3-propanediyl bridge through piperazine rings. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen. The tetraphosphate part of the name indicates that the compound is in the form of a tetraphosphate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate typically involves multiple steps:

    Formation of 7-chloroquinoline: The initial step involves the chlorination of quinoline to form 7-chloroquinoline.

    Piperazine Derivatization: The 7-chloroquinoline is then reacted with piperazine to form a piperazine-quinoline derivative.

    Linking with 1,3-Propanediyl Bridge: The piperazine-quinoline derivative is then linked with a 1,3-propanediyl bridge through a nucleophilic substitution reaction.

    Deuteration: The compound is then subjected to deuteration to replace hydrogen atoms with deuterium.

    Formation of Tetraphosphate Salt: Finally, the deuterated compound is converted into its tetraphosphate salt form by reacting with phosphoric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of quinoline to produce 7-chloroquinoline.

    Continuous Flow Reactors: Use of continuous flow reactors for the piperazine derivatization and linking steps to ensure high yield and purity.

    Deuteration: Industrial deuteration processes using deuterium gas or deuterated solvents.

    Salt Formation: Large-scale reaction with phosphoric acid to form the tetraphosphate salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.

    Reduction: Reduction reactions can occur at the piperazine rings.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidation products include quinoline N-oxides.

    Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.

    Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.

    Enzyme Inhibition: It is used in research to study enzyme inhibition mechanisms.

Medicine

    Antimalarial Research: The compound is investigated for its potential use in antimalarial drugs.

    Cancer Research: Studies are conducted to explore its efficacy in cancer treatment.

Industry

    Pharmaceuticals: It is used in the development of pharmaceutical formulations.

    Chemical Manufacturing: The compound is used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:

    Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.

    Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.

    Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Piperaquine: A bisquinoline compound used in combination therapies for malaria.

Uniqueness

    Deuteration: The presence of deuterium atoms makes 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate unique, as it can be used in studies involving isotopic labeling.

    Tetraphosphate Salt: The tetraphosphate form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C29H44Cl2N6O16P4

Molecular Weight

933.5 g/mol

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid

InChI

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;;

InChI Key

OAKKJVUSSVZQRF-RWWSHYHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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